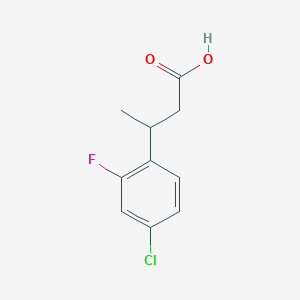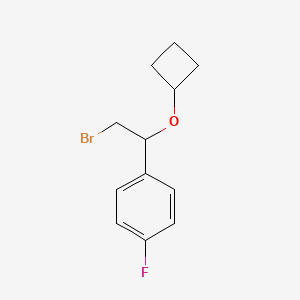
1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene is an organic compound characterized by the presence of a bromine atom, a cyclobutoxy group, and a fluorobenzene moiety
Méthodes De Préparation
The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of cyclobutane derivatives followed by the introduction of the fluorobenzene group through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Des Réactions Chimiques
1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The cyclobutoxy group may also play a role in modulating the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene include:
Bromocyclohexane: Another brominated cycloalkane with different ring size and properties.
1-Bromocyclohexene: A brominated cycloalkene with distinct reactivity due to the presence of a double bond.
2-Bromo-1-cyclopropylethanone: A smaller cycloalkane derivative with different chemical behavior.
The uniqueness of this compound lies in its combination of a cyclobutoxy group and a fluorobenzene moiety, which imparts specific chemical and physical properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C12H14BrFO |
|---|---|
Poids moléculaire |
273.14 g/mol |
Nom IUPAC |
1-(2-bromo-1-cyclobutyloxyethyl)-4-fluorobenzene |
InChI |
InChI=1S/C12H14BrFO/c13-8-12(15-11-2-1-3-11)9-4-6-10(14)7-5-9/h4-7,11-12H,1-3,8H2 |
Clé InChI |
IQYJQTMTOYMCJW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC(CBr)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)

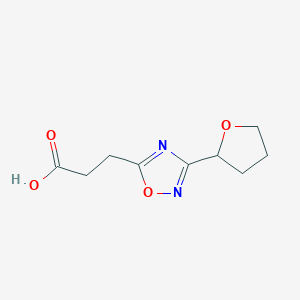
![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)
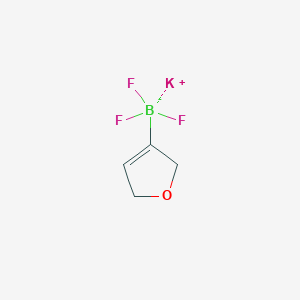
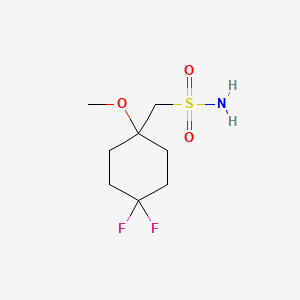

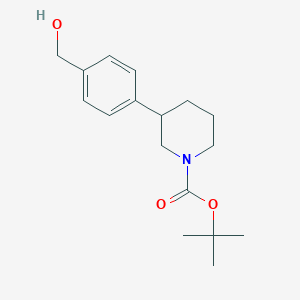

![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
![3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13520646.png)
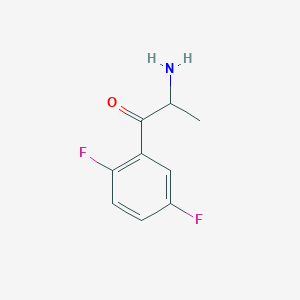
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
